5-(Benzylsulfanyl)-1,2-dihydropyrimidin-2-one hydrochloride
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Overview
Description
5-(Benzylsulfanyl)-1,2-dihydropyrimidin-2-one hydrochloride is a heterocyclic compound that contains a pyrimidine ring substituted with a benzylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylsulfanyl)-1,2-dihydropyrimidin-2-one hydrochloride typically involves the reaction of a benzylthiol with a suitable pyrimidine precursor. One common method is the nucleophilic substitution reaction where benzylthiol reacts with a halogenated pyrimidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Benzylsulfanyl)-1,2-dihydropyrimidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding a simpler pyrimidine derivative.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
5-(Benzylsulfanyl)-1,2-dihydropyrimidin-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(Benzylsulfanyl)-1,2-dihydropyrimidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can form covalent or non-covalent interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π stacking interactions, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds also contain a heterocyclic ring with nitrogen atoms and have similar applications in medicinal chemistry and organic synthesis.
Imidazoles: Another class of nitrogen-containing heterocycles with diverse applications in pharmaceuticals and materials science.
Uniqueness
5-(Benzylsulfanyl)-1,2-dihydropyrimidin-2-one hydrochloride is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, making it more suitable for certain biological applications. Additionally, the specific substitution pattern on the pyrimidine ring can lead to unique reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C11H11ClN2OS |
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Molecular Weight |
254.74 g/mol |
IUPAC Name |
5-benzylsulfanyl-1H-pyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C11H10N2OS.ClH/c14-11-12-6-10(7-13-11)15-8-9-4-2-1-3-5-9;/h1-7H,8H2,(H,12,13,14);1H |
InChI Key |
QJYCCDUJZAWMOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CNC(=O)N=C2.Cl |
Origin of Product |
United States |
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